Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate

Asymmetric Synthesis Chiral Resolution Stereochemistry

Essential chiral building block with crystallographically confirmed (1R,2S) configuration for enantiomerically pure CCR3 antagonist synthesis (e.g., DPC168). Its orthogonal Cbz protection ensures high-fidelity deprotection, avoiding costly chiral resolution. Research use only.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
CAS No. 213672-66-3
Cat. No. B1291766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl cis-(2-hydroxymethyl)cyclohexylcarbamate
CAS213672-66-3
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14-/m1/s1
InChIKeyYGKOCIWFRPQJLH-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate (CAS 213672-66-3): A Chiral Building Block for Pharmaceutical and Materials Science


Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate (CAS 213672-66-3) is a chiral cyclohexane derivative characterized by a benzyl carbamate protecting group and a cis-oriented hydroxymethyl substituent on a cyclohexane ring . Its defined stereochemistry, denoted as (1R,2S), introduces chirality that is critical for asymmetric synthesis, particularly in the preparation of enantiomerically pure pharmaceutical intermediates . As a research-use-only compound, it serves as a key intermediate in the development of analgesics and anti-inflammatory drugs, and has been investigated for applications in stimuli-responsive polymer synthesis [1].

Why Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate (CAS 213672-66-3) Cannot Be Replaced by Unprotected or Racemic Analogs


The specific utility of this compound is anchored in its precise stereochemistry and orthogonal protecting group strategy. Substituting with a racemic mixture or the trans diastereomer would compromise enantiomeric purity in downstream chiral products, a critical failure point in pharmaceutical synthesis . Furthermore, replacing it with an unprotected amino alcohol analog, such as cis-2-(aminomethyl)cyclohexanol, forfeits the selective deprotection options offered by the benzyl carbamate (Cbz) group. The Cbz group provides stability under basic and mildly acidic conditions while allowing for clean hydrogenolytic cleavage, a feature not shared by simpler Boc or Fmoc carbamates in certain reaction cascades [1]. These stereochemical and functional constraints make direct substitution with cheaper, non-specific alternatives unfeasible for applications requiring high fidelity.

Quantitative Differentiation: Evidence-Based Comparison of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate (CAS 213672-66-3) Against Key Analogs


Chiral Fidelity: Verified Absolute Configuration vs. Racemic Mixtures

The absolute configuration of the target compound has been established as (1R,2S) through single-crystal X-ray diffraction analysis [1]. This provides definitive stereochemical certainty that is absent in racemic mixtures (e.g., 'rel-Benzyl ((1S,2R)-2-(hydroxymethyl)cyclohexyl)carbamate' ) or materials with unspecified enantiomeric excess. The crystallographic data confirms the cis relationship between the hydroxymethyl and carbamate moieties, a prerequisite for maintaining conformational bias in cyclic systems.

Asymmetric Synthesis Chiral Resolution Stereochemistry

Supplier-Specified Purity: A Tangible Metric for Procurement Quality

Commercially available batches of the target compound are supplied with a minimum purity specification of 95-97% . This is a direct, vendor-certified quantitative metric that assures researchers of a consistent baseline for reproducible synthesis. In contrast, many general-purpose carbamate intermediates or custom-synthesized batches may lack a defined purity threshold, introducing unknown variability into experimental outcomes.

Chemical Purity Quality Control Procurement

Storage and Handling Stability: Defined Conditions for Reliable Long-Term Use

Authoritative vendor data specifies a storage temperature of 2-8°C for this compound . This explicit guidance mitigates the risk of thermal degradation, a common issue with sensitive carbamates that can lead to deprotection or polymerization. Many analogs, such as simple alkyl carbamates or unprotected amines, either require more stringent storage (e.g., -20°C under inert atmosphere) or exhibit rapid decomposition at ambient conditions, making them less practical for routine laboratory use.

Stability Storage Handling Logistics

Defined Application Space: Validated Intermediate in Drug Development vs. Generic Use

The compound is explicitly cited as a key intermediate in the development of analgesics and anti-inflammatory drugs [1]. This application space is further supported by its structural role as a building block in the synthesis of CCR3 antagonists, a class of compounds that have progressed to phase I clinical trials . This contrasts with more generic carbamates (e.g., methyl carbamate) which lack this defined, high-value application niche and are primarily used as commodity chemicals or broad-spectrum pesticides.

Pharmaceutical Intermediates Drug Development Analgesics

Optimal Application Scenarios for Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate (CAS 213672-66-3) Based on Verified Differentiation


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

This compound is the preferred starting material when the synthesis of a chiral, cis-1,2-disubstituted cyclohexane core is required. Its crystallographically confirmed (1R,2S) absolute configuration [1] ensures the production of a single enantiomer, a critical requirement for pharmaceutical candidates where the other enantiomer may be inactive or possess unwanted biological effects. This avoids the need for costly chiral chromatography or resolution steps, directly improving process mass intensity and yield in the development of analgesics and anti-inflammatory drugs [2].

Sequential Deprotection Strategies in Multi-Step Organic Synthesis

The orthogonal protecting group strategy—a Cbz-protected amine paired with a free primary alcohol—makes this compound ideal for complex molecule construction. The benzyl carbamate group is stable to a wide range of reaction conditions but can be cleanly removed by hydrogenolysis without affecting the hydroxymethyl group. This is a distinct advantage over acid-labile Boc carbamates or base-labile Fmoc groups in sequences involving acidic or basic steps [2]. The compound's documented purity (≥ 95%) further ensures that protecting group manipulations proceed with predictable stoichiometry .

Synthesis of Stimuli-Responsive Polymer Building Blocks

The compound has been investigated for its role in creating stimuli-responsive polymers [3]. The presence of both a protected amine and a free hydroxyl group provides two orthogonal handles for polymerization or post-polymerization functionalization. The defined stereochemistry can also be leveraged to introduce chirality and conformational order into the polymer backbone, a property that can be tuned to create materials with specific thermal or mechanical responses.

Development of CCR3 Antagonist Candidates

This specific scaffold is a crucial intermediate in the synthesis of potent CC chemokine receptor-3 (CCR3) antagonists, a class of compounds that have demonstrated picomolar potency (IC50 = 10-60 pM) in inhibiting eotaxin-induced chemotaxis . The compound's cis-configuration is essential for the conformational bias that allows the final drug candidate (e.g., DPC168) to effectively bind its target. Using a stereochemically undefined or alternative analog would likely result in a significant loss of potency and selectivity, undermining the entire drug development effort.

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